![molecular formula C23H16ClF2N3O2 B2727155 N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide CAS No. 951456-23-8](/img/structure/B2727155.png)
N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H16ClF2N3O2 and its molecular weight is 439.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
One stream of research focuses on the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide and their biological activities. Sunder and Maleraju (2013) synthesized eight derivatives and tested them for anti-inflammatory activity. Among these, compounds showed significant to moderate anti-inflammatory effects, highlighting the therapeutic potential of these molecules in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Metabolic Stability and PI3K/mTOR Inhibition
Another significant application involves the investigation into the metabolic stability and pharmacological efficacy of derivatives targeting the PI3K/mTOR pathway, which is crucial in cancer and other diseases. Stec et al. (2011) studied various 6,5-heterocycles to improve the metabolic stability of a potent PI3Kα and mTOR inhibitor, aiming to reduce deacetylation and enhance therapeutic efficacy (Stec et al., 2011).
Neuropharmacological Profile
The neuropharmacological profile of derivatives has also been explored. For example, Okuyama et al. (1999) examined the receptor binding and behavioral profiles of novel, selective agonists for the peripheral benzodiazepine receptor (PBR), showing potent anxiolytic-like properties in laboratory animals. This research underscores the potential of these compounds in developing new anxiolytic therapies (Okuyama et al., 1999).
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) explored the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their findings suggest these compounds could enhance photovoltaic efficiency, indicating their utility beyond pharmaceuticals into renewable energy applications. Additionally, molecular docking studies highlighted interactions with Cyclooxygenase 1 (COX1), offering insights into the molecular basis of their bioactivity (Mary et al., 2020).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF2N3O2/c24-17-11-16(9-10-18(17)26)27-22(30)13-29-21-4-2-1-3-19(21)28-20(12-23(29)31)14-5-7-15(25)8-6-14/h1-11H,12-13H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVZJPZPKHSTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.